Product packaging for 4-Bromomethyl-8-chloroquinoline(Cat. No.:)

4-Bromomethyl-8-chloroquinoline

Cat. No.: B8428177
M. Wt: 256.52 g/mol
InChI Key: WSESXNHREARTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromomethyl-8-chloroquinoline is a high-value, multi-functionalized quinoline derivative that serves as a key synthetic intermediate in advanced chemical research. This compound features two distinct reactive sites: the bromomethyl group at the 4-position is highly amenable to nucleophilic substitution reactions, while the chlorine atom at the 8-position allows for selective metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions . This molecular architecture makes it an exceptionally versatile building block for constructing complex, quinoline-based frameworks. Its primary research value lies in the development of novel bioactive molecules. Quinoline scaffolds are extensively investigated for their diverse biological activities, including potential anticancer, antibacterial, and antimalarial properties . The bromomethyl group, in particular, is a crucial handle for introducing additional pharmacophores or for creating molecular hybrids, such as those incorporating biologically active benzenesulfonamide moieties, which have shown promise as cytotoxic agents . Furthermore, this reagent is employed in materials science for the synthesis of specialized ligands for metal complexes and organic semiconductors, where the quinoline core contributes to tunable electronic and photophysical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B8428177 4-Bromomethyl-8-chloroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-(bromomethyl)-8-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12/h1-5H,6H2

InChI Key

WSESXNHREARTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 8 Chloroquinoline and Its Analogues

Foundational Synthesis Strategies for Quinoline (B57606) Core Functionalization

The initial steps in the synthesis of complex quinoline derivatives like 4-bromomethyl-8-chloroquinoline often involve the regioselective introduction of halogen and bromomethyl groups onto the quinoline scaffold.

Regioselective Halogenation Protocols (e.g., Bromination and Chlorination)

The precise placement of halogen atoms on the quinoline ring is a critical step in the synthesis of its derivatives. Various methods have been developed to achieve regioselectivity in these halogenation reactions.

For 8-substituted quinolines, a metal-free protocol has been established for the regioselective C5–H halogenation (chlorination, bromination, and iodination). This method utilizes trihaloisocyanuric acids as an economical and atom-efficient halogen source, with the reactions proceeding under open-air conditions at room temperature. rsc.orgrsc.org This approach demonstrates high generality for a range of 8-substituted quinolines, consistently yielding the C5-halogenated product with excellent regioselectivity and in good to excellent yields. rsc.orgrsc.org

In a different approach, iron(III)-catalyzed halogenation of 8-amidoquinolines in water provides a simple and mild method for producing 5-halogenated products in high yields, up to 98%. nih.gov Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has been shown to be an efficient and practical method. beilstein-journals.org

The bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. For instance, the monobromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline can result in a mixture of mono- and dibromo derivatives. acgpubs.org Specifically, the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform can produce 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov The bromination of 8-methoxyquinoline (B1362559), however, tends to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org

Table 1: Regioselective Halogenation of 8-Substituted Quinolines

Substrate Reagent Product Yield Reference
N-(quinolin-8-yl)acetamide N-chlorosuccinimide (NCS) in CH3CN C5-chlorinated product 24% rsc.org
8-Amidoquinolines Iron(III) catalyst in water 5-Halogenated products Up to 98% nih.gov
8-Aminoquinoline amides Copper catalyst, alkyl bromides C5-brominated products Good to excellent beilstein-journals.org
8-Hydroxyquinoline Bromine (2 equiv.) in chloroform 5,7-dibromo-8-hydroxyquinoline Excellent nih.gov
8-Methoxyquinoline Bromine 5-bromo-8-methoxyquinoline - acgpubs.org

This table provides a summary of various regioselective halogenation methods for 8-substituted quinolines, highlighting the reagents, products, and yields.

Synthetic Routes for Bromomethyl Moiety Installation

The introduction of a bromomethyl group, typically at the C4 position of the quinoline ring, is another key synthetic transformation. One common strategy involves the radical bromination of a methyl group already present at the desired position. For example, a precursor such as 4-methyl-8-chloroquinoline could be subjected to bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

Another approach involves the electrophilic intramolecular heterocyclization of a suitably substituted quinoline precursor. For instance, the reaction of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine can lead to the formation of a 2-bromomethyl-substituted furo[3,2-c]quinoline derivative. researchgate.net While not directly yielding this compound, this methodology demonstrates a pathway to install a bromomethyl group on a quinoline-containing scaffold.

Advanced Reaction Pathways and Derivatization

Once the quinoline core is appropriately functionalized with halogens and a bromomethyl group, a variety of advanced synthetic methods can be employed for further derivatization and the construction of more complex molecules.

Nucleophilic Substitution Reactions of Halogenated Quinoline Scaffolds

The halogen atoms on the quinoline ring, particularly at the C4 and C8 positions, are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of these positions can be influenced by the electronic nature of the substituents and the reaction conditions.

For example, the chloro group at the C4 position of 4-chloro-8-methylquinolin-2(1H)-one can undergo nucleophilic substitution with various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com Similarly, the halogen on other halogenated quinoline scaffolds can be displaced by nucleophiles. The Vilsmeier-Haack reaction can be used to synthesize quinoline-carbaldehyde derivatives, which can then undergo aromatic nucleophilic substitution to introduce alternative nucleophiles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of functionalized quinoline derivatives. researchgate.netnih.govscielo.br The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. nobelprize.org

A halogenated quinoline, such as this compound, can serve as a substrate in these reactions. The chloro group at the C8 position or the bromo group in the bromomethyl moiety can participate in cross-coupling reactions with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.netnobelprize.org The versatility of this method allows for the synthesis of a diverse library of quinoline analogues with tailored properties. rsc.orgscispace.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinolines

Quinoline Substrate Coupling Partner Catalyst System Product Type Reference
Halogenated Quinoline Organoboron Compound Pd catalyst, ligand, base C-C coupled quinoline nobelprize.org
Quinoline N-oxide 2-Methylthiophene Pd(OAc)2, AgOAc, Phen·H2O, PivOH C2-coupled quinoline mdpi.com
Halogenated Quinoline Organozinc Compound Pd(0) complex C-C coupled quinoline nobelprize.org

This table illustrates the application of palladium-catalyzed cross-coupling reactions for the functionalization of quinoline derivatives.

Alkylation and Functional Group Interconversions on the Quinoline Nucleus

Further modifications of the quinoline nucleus can be achieved through alkylation and various functional group interconversions. Alkylation can be performed at different positions of the quinoline ring, depending on the directing groups and reaction conditions. For instance, rhodium-catalyzed C-H activation can lead to the C2-alkylation of quinoline N-oxide. mdpi.com

Functional group interconversions provide pathways to transform existing functional groups into new ones, thereby expanding the chemical diversity of the synthesized quinoline analogues. For example, a bromomethyl group can be converted to other functionalities through nucleophilic substitution reactions. Treatment with various nucleophiles can replace the bromine atom to introduce hydroxymethyl, alkoxymethyl, or dialkylaminomethyl groups. researchgate.net Additionally, other functional groups on the quinoline ring can be modified; for instance, a nitro group can be reduced to an amino group, which can then be further derivatized. scholaris.ca

Heterocyclic Ring Annulation and Fused System Formation

The construction of the quinoline ring system fundamentally relies on heterocyclic ring annulation, a process that involves the formation of a new ring fused to an existing one. A variety of synthetic strategies have been established for this purpose, many of which can be adapted for the synthesis of substituted quinolines like this compound.

One of the most classical and enduring methods for quinoline synthesis is the Skraup synthesis , which typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A variation of this is the Doebner-von Miller reaction , which allows for the synthesis of a wider range of substituted quinolines. nih.gov These methods, while historically significant, often require harsh reaction conditions.

Modern approaches have focused on transition metal-catalyzed reactions to achieve higher efficiency and broader substrate scope. For instance, rhodium-catalyzed ortho-C–H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com Similarly, ruthenium-catalyzed annulation of enaminones with anthranils provides access to 3-substituted quinolines. mdpi.com Cobalt-assisted C–H bond activation has also been demonstrated as a viable route to the quinoline scaffold. mdpi.com

Copper-catalyzed annulation reactions have proven effective for the synthesis of specific quinoline derivatives. For example, the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines under copper catalysis yields 4-trifluoromethyl quinolines. mdpi.com Silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids also lead to functionalized quinoline products. mdpi.com

Furthermore, iodine-induced [4+2] cycloaddition reactions have been developed for the synthesis of 2-acyl quinolines from aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol. mdpi.com The versatility of these annulation strategies allows for the introduction of various substituents on the quinoline core, which is crucial for the synthesis of specifically functionalized molecules like this compound. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Methodological Advancements in Quinoline Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of quinoline derivatives. These include the use of microwave irradiation to accelerate reactions and the optimization of reaction conditions to improve yields and purity.

Microwave-Assisted Organic Synthesis for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netbenthamdirect.comingentaconnect.com These advantages include dramatically reduced reaction times, increased product yields, and often, enhanced purity. nih.govtandfonline.com The application of microwave irradiation in the synthesis of quinoline derivatives has been an area of active research.

The use of microwaves can significantly accelerate traditional quinoline syntheses. For example, the Skraup synthesis of 7-amino-8-methylquinoline, which involves the reaction of 2,6-diaminotoluene with glycerol, sulfuric acid, and an oxidizing agent, shows a significant decrease in reaction time when performed under microwave irradiation, although the yield may not be substantially improved. nih.gov

Microwave-assisted synthesis is not limited to modifying classical methods. Novel, efficient procedures for the synthesis of various quinoline derivatives have been developed using this technology. For instance, the reaction of isatins with acyclic and cyclic ketones in a basic medium under microwave irradiation provides a rapid and efficient route to quinoline-4-carboxylic acids. tandfonline.com Similarly, the esterification of 2-phenylquinoline-4-carboxylic acid with ethanol in the presence of sulfuric acid under microwave irradiation can be completed in minutes, compared to hours required with conventional heating. tandfonline.com

The table below summarizes a comparison of conventional and microwave-assisted synthesis for a selection of quinoline derivatives, highlighting the reduction in reaction time and improvement in yield.

ReactionConventional MethodMicrowave-Assisted Method
Time Yield Time
Skraup synthesis of 7-amino-8-methylquinoline4 hours52%
Synthesis of S-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline10 hours48%
Synthesis of O-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline12 hours54%
Synthesis of N-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline10 hours62%

Data compiled from a comparative study on the synthesis of phenothiazine and quinoline derivatives. nih.gov

Optimized Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the desired product while minimizing byproducts and reaction times. For the synthesis of quinoline derivatives, this can involve the careful selection of catalysts, solvents, and temperature.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for quinoline synthesis. du.edu.eg However, classical Friedländer conditions often suffer from harsh reaction conditions and moderate yields. The use of acid catalysis, such as with concentrated sulfuric acid or hydrochloric acid, can overcome some of these limitations, allowing for the synthesis of a variety of structurally diverse quinolines in moderate to high yields. du.edu.eg

Recent research has focused on developing more environmentally friendly protocols. For instance, a straightforward and efficient method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions. jocpr.com This "green" protocol avoids the use of potentially harmful organic solvents and provides a significant improvement over existing methods. jocpr.com

The use of nanocatalysts is another promising area for optimizing quinoline synthesis. acs.org Nanocatalysts offer high surface area and unique catalytic properties, which can lead to enhanced reaction rates and selectivity. While many traditional methods for quinoline synthesis suffer from long reaction times, harsh conditions, and the use of hazardous solvents, nanocatalyzed reactions present a more sustainable alternative. acs.org

Characterization Techniques for Synthetic Products

The unambiguous identification and structural confirmation of newly synthesized compounds are paramount. A combination of spectroscopic and crystallographic techniques is typically employed to fully characterize the products of quinoline synthesis.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For example, in the ¹H NMR spectrum of 2,4-diphenyl-6-methylquinoline, the methyl protons typically appear as a singlet around 2.48 ppm, while the aromatic protons resonate in the range of 7.28-8.04 ppm. jocpr.com The ¹³C NMR spectrum would show distinct signals for the methyl carbon and the various aromatic and quinoline carbons. jocpr.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the mass spectrum of 8-hydroxyquinoline shows a prominent molecular ion peak corresponding to its molecular weight. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of quinoline and its derivatives exhibits characteristic absorption bands. astrochem.orgmdpi.com For example, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring system are observed in the 1600-1400 cm⁻¹ region. astrochem.orgmdpi.com The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are found in the 900-700 cm⁻¹ range. astrochem.org

The table below presents typical IR absorption bands for quinoline derivatives.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1620-1580C=C and C=N ring stretching
1510-1470C=C and C=N ring stretching
1430-1370C-H in-plane bending
900-700C-H out-of-plane bending

Data compiled from studies on the infrared spectra of quinoline and its derivatives. astrochem.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 3-bromomethyl-2-chloro-quinoline, a close analogue of the target compound, has been determined. ansfoundation.orgsemanticscholar.org It crystallizes in the triclinic space group P-1. ansfoundation.orgsemanticscholar.org The analysis revealed that the phenyl ring has a normal geometry, while the pyridine ring is slightly distorted. ansfoundation.orgsemanticscholar.org The structure is stabilized by intramolecular C-H···Cl and intermolecular C-H···N hydrogen bonds, as well as van der Waals forces. ansfoundation.orgsemanticscholar.org

The crystal structure of 4-bromo-8-methoxyquinoline has also been reported. nih.gov The non-hydrogen atoms of this molecule are essentially coplanar. In the crystal lattice, molecules are linked by weak intermolecular C-H···π(arene) interactions to form one-dimensional chains. nih.gov Such detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of these molecules in the solid state and can provide insights into their physical properties.

Biological Activity Profiles and Pharmacological Interventions of 4 Bromomethyl 8 Chloroquinoline Derivatives

Investigations into Antimicrobial Activities

Derivatives of the quinoline (B57606) core structure are well-documented for their broad-spectrum antimicrobial effects. Modifications at various positions of the quinoline ring, including the incorporation of a bromomethyl group at position 4 and a chloro group at position 8, are explored to enhance this inherent activity.

Antibacterial Efficacy Against Diverse Bacterial Strains (e.g., Gram-Positive and Gram-Negative)

Quinoline derivatives have demonstrated significant potential as antibacterial agents, active against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov The core structure is a key component of 4-quinolones, a major class of chemotherapy agents used against bacterial infections. nih.gov The emergence of drug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the development of new quinoline-based compounds to overcome this challenge. nih.gov

Research has shown that specific substitutions on the quinoline ring are crucial for antibacterial potency. For instance, novel 8-hydroxyquinoline (B1678124) derivatives have exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov One study highlighted a derivative that showed significant activity with a Minimum Inhibitory Concentration (MIC) of 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov Similarly, hybrids of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) have shown promise against both susceptible and drug-resistant Gram-positive strains, with MIC values ranging from 4–16 µg/mL. nih.gov

The antibacterial action of these compounds is often attributed to their ability to interfere with essential bacterial processes. Quinolines are known to target bacterial DNA topoisomerases, which are vital for DNA replication and repair. nih.gov The structural diversity of these derivatives allows for a broad spectrum of activity. For example, certain 8-methoxy-4-methyl-quinoline derivatives have shown potent activity against strains like Bacillus subtilis and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Derivative Class Bacterial Strain Activity (MIC) Reference
8-Hydroxyquinoline derivative Vibrio parahaemolyticus 10⁻⁶ mg/mL nih.gov
8-Hydroxyquinoline derivative Staphylococcus aureus 10⁻⁶ mg/mL nih.gov
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Gram-positive strains 4–16 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus 2 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b) Klebsiella pneumoniae 50 µg/mL nih.gov
8-Methoxy-4-methyl-quinoline derivative (10) Bacillus subtilis 6.25 µg/mL researchgate.net
8-Methoxy-4-methyl-quinoline derivative (11) Escherichia coli 6.25 µg/mL researchgate.net

Antifungal Properties

The antifungal potential of quinoline derivatives is a significant area of research. nih.govnih.gov These compounds have been evaluated against a variety of fungal pathogens, including yeasts like Candida species and filamentous fungi. nih.govresearchgate.net The versatility of the quinoline nucleus allows for structural modifications that yield compounds with selective antifungal action. nih.gov

For instance, certain quinoline derivatives have demonstrated potent anti-Candida activity, while others are more effective against dermatophytes. nih.gov One study found that a specific derivative exhibited strong action against dermatophytes with a geometric mean MIC of 19.14 μg/mL. nih.gov Hybrid compounds have also shown promise; quinoline-based hydroxyimidazolium hybrids displayed noteworthy activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov

The mechanism of antifungal action can vary. One study on a potent quinoline derivative revealed that it may cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. nih.gov Combinational therapy has also been explored, where quinoline-chalcone derivatives paired with fluconazole (B54011) showed synergistic effects against resistant Candida albicans, inhibiting hyphae formation and inducing mitochondrial dysfunction. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Derivative Class Fungal Strain Activity (MIC / EC₅₀) Reference
Quinoline derivative (Compound 5) Dermatophytes 12.5–25 μg/mL (MIC) nih.gov
7-chloro-4-arylhydrazonequinoline (4a) Candida albicans 25 μg/mL (MIC) researchgate.net
Quinoline-based hydroxyimidazolium hybrid (7c, 7d) Cryptococcus neoformans 15.6 µg/mL (MIC) nih.gov
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) Sclerotinia sclerotiorum 0.52 μg/mL (EC₅₀) nih.gov
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) Botrytis cinerea 0.50 μg/mL (EC₅₀) nih.gov

Antineoplastic Research Endeavors

The anticancer properties of quinoline derivatives have been widely investigated, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death. nih.govnih.gov

Mechanisms of Cellular Proliferation Inhibition

Quinoline derivatives employ various mechanisms to halt the proliferation of cancer cells. nih.gov These mechanisms include the inhibition of critical enzymes and disruption of the cell cycle. nih.govmdpi.com Some derivatives function by inhibiting tyrosine kinases like c-Met kinase and growth factor receptors such as EGFR and VEGF, which are crucial for tumor growth and angiogenesis. nih.gov

Studies have shown that certain quinoline derivatives can arrest the cell cycle at different phases. For example, one novel compound was found to cause an accumulation of cancer cells in the G0/G1 phase, preventing them from completing the normal cell cycle and thus inhibiting growth. nih.gov Other derivatives have been shown to induce a G2 or S-phase cell cycle arrest. nih.gov Furthermore, research into 8-quinolinesulfonamide derivatives has identified them as modulators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme upregulated in many cancers and a key player in tumor metabolism. mdpi.com A specific derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, correlating with a significant reduction in cell viability. mdpi.com

Induction of Apoptosis in Cancer Cell Lines

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Quinoline derivatives have been shown to be effective in this regard. nih.gov Flow cytometry and fluorescence microscopy analyses have confirmed the pro-apoptotic potential of these compounds in various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov

The apoptotic mechanism often involves interaction with DNA. Potent quinoline derivatives have been observed to intercalate with DNA during the S phase of the cell cycle, leading to chromatin condensation, nuclear fragmentation, and ultimately, apoptosis. nih.gov For example, a 4-quinolone derivative induced a 54.4% apoptosis rate in MCF-7 cells. nih.gov Similarly, another derivative, bromovanin, was found to induce both apoptosis and autophagy in HepG2 cells, accompanied by the cleavage of DNA-PKcs and a rapid destruction of the c-Myc oncoprotein. nih.gov

Table 3: Apoptotic Activity of Selected Quinoline Derivatives

Derivative Cell Line Key Finding Reference
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) MCF-7 (Breast Cancer) Induced 54.4% apoptosis nih.gov
6-nitro-2-p-tolylquinolin-4(1H)-one (5a) HeLa (Cervical Cancer) Induced 41.8% apoptosis nih.gov
Bromovanin HepG2 (Liver Cancer) Induces both apoptosis and autophagy nih.gov

Antimalarial and Antileishmanial Efficacy Studies

Quinoline-based compounds have historically been cornerstone treatments for parasitic diseases, most notably malaria. nih.govnih.gov Research continues to explore new derivatives for enhanced efficacy against drug-resistant strains and other protozoan parasites like Leishmania. nih.gov

The 4-aminoquinoline (B48711) scaffold is a favored structural motif in the discovery of antimalarial drugs due to its high tolerability and rapid absorption. nih.govresearchgate.net Though resistance to classic drugs like chloroquine (B1663885) is widespread, the 4-aminoquinoline core remains crucial for antimalarial activity, primarily by inhibiting the formation of hemozoin in the parasite's digestive vacuole. researchgate.netmdpi.com This leads to the accumulation of toxic heme, which kills the parasite. mdpi.com Numerous hybrid molecules incorporating the 4-aminoquinoline moiety have been developed and tested against various Plasmodium clones, showing significant activity. nih.govnih.gov For instance, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, showed excellent in vitro activity against drug-resistant P. falciparum and was orally active in rodent malaria models. mdpi.com

Quinoline alkaloids and their synthetic analogs have also demonstrated potent antileishmanial activity. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Synthetic quinoline alkaloids have been shown to be effective against both the promastigote and amastigote forms of Leishmania (Viannia) panamensis. nih.gov One synthetic compound, in particular, showed high efficacy against intracellular amastigotes (EC₅₀ of 1.91 μg/mL) and was found to induce apoptosis in infected macrophages. nih.gov Other studies on naphthalenyl chalcones, which can be considered related structures, also showed promising antileishmanial effects against Leishmania amazonensis, inducing morphological changes and increasing reactive oxygen species in the parasite. nih.gov

Table 4: Antiparasitic Activity of Selected Quinoline Derivatives

Derivative Class / Compound Target Organism Activity (IC₅₀ / EC₅₀) Reference
4-aminoquinoline-pyrimidine hybrid P. falciparum (D6 strain) 6–8 times more effective than chloroquine nih.gov
2,8-bis-(trifluoromethyl)quinoline derivative (Compound 129) P. falciparum 0.083 µM (IC₅₀) mdpi.com
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) P. falciparum (drug-resistant) Potent in vitro activity mdpi.com
Synthetic quinoline alkaloid (Compound 8) Leishmania (Viannia) panamensis (amastigotes) 1.91 μg/mL (EC₅₀) nih.gov
4,8-dimethoxynaphthalenyl chalcone (B49325) (4f) Leishmania amazonensis (promastigotes) 3.3 μM (IC₅₀) nih.gov

Activity Against Plasmodium Species

The quinoline core is a well-established pharmacophore in antimalarial drugs, with chloroquine and mefloquine (B1676156) being notable examples. Research into new quinoline derivatives aims to overcome the challenge of drug resistance in Plasmodium falciparum, the most lethal species causing malaria. ucsf.eduresearchgate.net

Studies on 4-aminoquinoline analogues, which can be synthesized from 4-bromomethyl-8-chloroquinoline, have shown that modifications to the side chain at the 4-position can significantly influence antimalarial potency, particularly against chloroquine-resistant strains. ucsf.edunih.gov For instance, a series of novel 4-N-methylaminoquinoline derivatives demonstrated significant in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.govresearchgate.net Specifically, compounds with a methyl group at the 4-amino position showed promise, with some exhibiting an IC50 value of less than 0.5 μM against both strains. nih.gov In vivo studies in mice infected with Plasmodium berghei also indicated that certain derivatives could achieve complete parasite inhibition. researchgate.net The mechanism of action for many 4-aminoquinolines is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme. mdpi.com

The strategic design of these derivatives often involves creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores. This approach aims to enhance efficacy and circumvent existing resistance mechanisms. nih.gov

Efficacy Against Leishmania Strains

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is another area where quinoline derivatives have shown therapeutic potential. The 4-aminoquinoline scaffold has been a foundation for the development of new antileishmanial agents. researchgate.net

Research has demonstrated that certain 4-aminoquinoline derivatives exhibit potent activity against Leishmania amazonensis, with some compounds showing stronger efficacy against the intracellular amastigote form of the parasite than the promastigote form. researchgate.net For example, one study identified a 4-aminoquinoline derivative, AMQ-j, with IC50 values of 5.9 and 2.4 μg/mL against promastigotes and amastigotes of L. amazonensis, respectively. researchgate.net The mechanism of action for some of these derivatives appears to involve the induction of mitochondrial dysfunction and oxidative stress in the parasite. researchgate.net

Furthermore, 8-aminoquinoline (B160924) derivatives, which share a structural relationship with the compounds of interest, have also been extensively studied for their antileishmanial properties. nih.gov This body of research provides a strong rationale for the continued investigation of this compound derivatives as a source of new antileishmanial leads.

Antiviral Activity Assessments

The broad biological activity of quinoline derivatives extends to the realm of virology. The 4-aminoquinoline structure, in particular, has been identified as a scaffold for the development of antiviral agents. nih.gov

Recent research has focused on the potential of substituted quinoline derivatives to inhibit the replication of various viruses. For instance, a series of substituted quinoline derivatives containing piperazine (B1678402) moieties were synthesized and evaluated for their in vitro activity against Influenza A virus (IAV). Several of these compounds demonstrated greater potency than the reference drug Ribavirin, with IC50 values in the low micromolar range. nih.gov Preliminary mechanistic studies suggest that these compounds may inhibit viral RNA transcription and replication. nih.gov

While direct studies on the antiviral activity of this compound derivatives are not extensively documented, the promising results from structurally related compounds underscore the potential of this chemical class for further antiviral drug discovery. frontiersin.org

Enzyme Inhibition Mechanisms

The pharmacological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer and antibacterial drugs. news-medical.net Quinoline-based compounds have been identified as inhibitors of these enzymes. drugbank.commdpi.com The general mechanism of quinolone inhibitors involves the stabilization of a covalent enzyme-DNA complex, which leads to DNA strand breaks and ultimately cell death. researchgate.net

While specific studies on the topoisomerase inhibition by derivatives of this compound are limited, research on related quinoline structures provides insight into their potential mechanism. For example, novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been shown to inhibit human topoisomerase II. drugbank.com The inhibitory activity of these compounds is influenced by the nature of the substituents on the anilino ring. drugbank.com Additionally, some quinoline derivatives can induce DNA double-stranded breaks by inhibiting topoisomerase II. nih.gov

Kinase Inhibition (e.g., B-RAF, C-RAF, c-Met, Flt-3, VEGFR-3)

Protein kinases play a critical role in cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov Quinoline-based compounds have been developed as potent kinase inhibitors. nih.gov

For instance, 4-anilino-3-cyanobenzo[g]quinolines have been shown to be effective inhibitors of Src kinase. nih.gov The substitution pattern on the quinoline ring is crucial for activity. Furthermore, a focused array of 4-anilinoquin(az)oline compounds have been screened for their inhibitory activity against various kinases, demonstrating the versatility of this scaffold. researchgate.net While direct profiling of this compound derivatives against a broad kinase panel is not widely reported, the established activity of related quinolines suggests this is a promising area for future investigation.

NAD-Hydrolyzing Enzyme (CD38) Inhibition

CD38 is a multifunctional enzyme that plays a key role in NAD+ metabolism. Inhibition of CD38 can increase cellular NAD+ levels, which has therapeutic implications for age-related diseases and metabolic disorders. nih.gov

Research has led to the discovery of 4-amino-8-quinoline carboxamides as novel and potent inhibitors of human CD38. nih.gov Starting from a micromolar screening hit, systematic exploration of the structure-activity relationships of the quinoline ring substituents resulted in the identification of inhibitors with significantly improved potency. nih.gov These findings highlight the potential of the 8-chloroquinoline (B1195068) scaffold, a core component of the compounds of interest, in the design of effective CD38 inhibitors. researchgate.net

Cholinesterase (AChE and BuChE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy in the management of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate some of the cognitive symptoms of the disease. The quinoline scaffold is a common feature in many cholinesterase inhibitors.

Recent research by Kilic and Dogruer (2024) explored the cholinesterase inhibitory potential of a series of N'-(quinolin-4-ylmethylene)propanehydrazide derivatives. nih.govresearchgate.net Although not direct derivatives of this compound, these compounds share the core quinoline structure and provide valuable insights into the structure-activity relationships for cholinesterase inhibition.

The study revealed that several of the synthesized compounds exhibited potent, dual inhibition of both AChE and BuChE. nih.govresearchgate.net Notably, compound 4e was identified as the most potent AChE inhibitor with an IC50 value of 0.69 µM, while compound 4h was the most effective BuChE inhibitor with an IC50 of 16.06 µM. nih.govresearchgate.net The detailed inhibitory activities of these compounds are presented in the table below.

Table 1: Cholinesterase Inhibitory Activity of N'-(quinolin-4-ylmethylene)propanehydrazide Derivatives
CompoundAChE IC50 (µM)BuChE IC50 (µM)
4e0.6926.00
4h7.0416.06
Data sourced from Kilic and Dogruer, 2024. nih.govresearchgate.net

The findings from this study underscore the potential of the quinoline core in designing effective cholinesterase inhibitors. The specific substitutions on the quinoline ring and the nature of the side chain are crucial in determining the potency and selectivity of inhibition.

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a pro-inflammatory enzyme implicated in the pathogenesis of various inflammatory diseases. The inhibition of MPO is therefore a promising therapeutic target.

A comprehensive review of the scientific literature did not yield specific studies on the myeloperoxidase inhibitory activity of this compound derivatives. However, research on other heterocyclic compounds offers some insights into the potential impact of the substitutions present in this molecule. For instance, a study on thioxo-dihydroquinazolin-one derivatives as MPO inhibitors found that the presence of a chloro group at the 8-position of the quinazolinone ring led to a loss of inhibitory activity. nih.gov While this finding is from a different heterocyclic system, it suggests that substitution at the 8-position can significantly influence the interaction with the MPO enzyme.

Further research is required to determine if this observation translates to the quinoline scaffold and to specifically evaluate the MPO inhibitory potential of this compound and its derivatives.

Structure Activity Relationship Sar Analyses of 4 Bromomethyl 8 Chloroquinoline Analogues

Influence of Halogen Substituents on Biological Potency

The nature and position of halogen atoms on the quinoline (B57606) ring are critical determinants of a molecule's pharmacological profile. Halogenation can alter factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the compound interacts with biological targets.

The presence of multiple halogen substituents on a quinoline ring can lead to synergistic or enhanced biological effects compared to their mono-halogenated counterparts. While direct studies on 4-bromomethyl-8-chloroquinoline are limited, research on related di-halogenated quinolines provides significant insights. For instance, studies on quinoline-chalcone hybrids revealed that having chloro or bromo substituents helps retain anticancer activity. nih.gov In one study, a 4-bromo-4'-chloro pyrazoline analog of curcumin, another class of bioactive compounds, showed a fivefold improvement in cytotoxic potency against HeLa cancer cells compared to the parent molecule, highlighting the potential of bromo-chloro combinations in enhancing bioactivity. nih.gov

The specific placement of halogen atoms on the quinoline core is crucial in defining the molecule's activity. Research has consistently shown that substitutions at different positions lead to vastly different pharmacological outcomes. For example, a study on brominated quinolines found that compounds with bromine atoms at the C-5 and C-7 positions significantly inhibited the proliferation of C6, HeLa, and HT29 cancer cells. In contrast, analogues with substitutions at the C-3, C-6, and C-8 positions showed no such inhibitory activity. nih.gov

Similarly, the substitution pattern on 8-hydroxyquinoline (B1678124) ligands in organoruthenium anticancer agents was systematically studied. Varying the halide substituents at the C-5 and C-7 positions was a key focus, indicating the importance of this specific region of the quinoline ring for modulating anticancer activity. acs.org The development of regioselective, metal-free halogenation methods that specifically target the C5-position of 8-substituted quinolines further underscores the chemical and biological importance of this position. acs.org These findings collectively suggest that the C-8 position of the chloro group in this compound is a critical determinant of its activity profile, distinguishing it from isomers with chlorine at other positions.

Significance of the Bromomethyl Group in SAR

The bromomethyl group at the C-4 position is not merely a substituent but a highly functional and reactive handle that plays a dual role in the SAR of this compound analogues.

The C-Br bond in the bromomethyl group is inherently reactive, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing the 4-bromomethylquinoline core to serve as a versatile precursor for a wide range of derivatives. Bromoquinolines are frequently used as starting materials for creating multifunctional compounds by introducing cyano, methoxy (B1213986), phenyl, and amino groups. nih.gov

For example, the bromomethyl group can be readily converted into hydroxymethyl, alkoxymethyl, or dialkylaminomethyl functionalities by reacting it with appropriate nucleophiles. This capability enables the systematic modification of the C-4 position, which is essential for optimizing a compound's pharmacological properties. The synthesis of highly functionalized quinolines often relies on the strategic placement of a bromo or bromomethyl group to facilitate subsequent carbon-carbon or carbon-heteroatom bond formations. acs.org

The bromomethyl group, and the diverse functionalities that can be introduced via its transformation, are pivotal for mediating interactions with biological targets. While the bromomethyl group itself can act as an alkylating agent, its more significant role in SAR is often as a linker to other chemical moieties that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with a target protein or enzyme.

In studies of other heterocyclic compounds, the positioning of side chains has been shown to be critical for target binding. For instance, in a series of tetrahydroisoquinoline-based inhibitors, the nature of the linker group and the terminal aromatic ring it positioned were found to be important for target engagement. acs.org The 4-position of the quinoline ring is a key site for such modifications. In some quinoline-based inhibitors, a substituent at the C-4 position interacts with key residues in the binding pockets of enzymes like VEGFR-2, highlighting the importance of this position for achieving potent inhibition. nih.gov Therefore, the bromomethyl group at C-4 of the quinoline scaffold provides a strategic anchor point for introducing side chains designed to optimize ligand-target interactions and, consequently, enhance biological potency.

Correlation between Structural Modifications and Pharmacological Outcomes

The pharmacological outcomes of this compound analogues are directly correlated with their specific structural features. The interplay between the fixed 8-chloro substituent and modifications at the 4-bromomethyl position, as well as changes in the halogenation pattern, provides a clear basis for SAR.

Research on various quinoline derivatives has established clear links between structure and anticancer activity. For example, the introduction of bromine atoms at the C-5 and C-7 positions of 3,6,8‐trimethoxyquinoline led to a substantial increase in antiproliferative activity. nih.gov Furthermore, converting a methoxy group at C-8 to a hydroxyl group also enhanced inhibitory potential, aligning with findings that brominated 8-hydroxyquinolines possess potent anticancer properties. nih.gov

The following table presents data on the antiproliferative activity of various substituted quinolines against several cancer cell lines, illustrating the impact of structural modifications.

Compound NameSubstitutionsCell LineIC₅₀ (μM)Citation
6,8-dibromoquinoline 6-Br, 8-BrC6, HeLa, HT29No Inhibition nih.gov
6,8-dibromo-5-nitroquinoline 5-NO₂, 6-Br, 8-BrC650.0 nih.gov
HeLa24.1 nih.gov
HT2926.2 nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline 3-OCH₃, 5-Br, 6-OCH₃, 7-Br, 8-OHC69.6 µg/mL nih.gov
HeLa5.45 µg/mL nih.gov
HT296.5 µg/mL nih.gov
3,5,6,7-tetrabromo-8-methoxyquinoline 3-Br, 5-Br, 6-Br, 7-Br, 8-OCH₃C621.3 µg/mL nih.gov
HeLa11.2 µg/mL nih.gov
HT2915.6 µg/mL nih.gov

These findings underscore that the biological potency of quinoline derivatives is not attributable to a single feature but rather to the combined electronic, steric, and hydrophobic properties conferred by the specific arrangement of substituents on the heterocyclic core. The this compound scaffold represents a valuable starting point for developing new therapeutic agents, where the 8-chloro group helps to define a baseline activity profile and the 4-bromomethyl group offers a reactive site for optimization and fine-tuning of ligand-target interactions.

Effects of Derivatization at Quinoline Ring Positions (e.g., C-6, C-7, C-8)

The substitution pattern on the quinoline ring plays a critical role in determining the biological activity of its derivatives. The C-6, C-7, and C-8 positions are frequently targeted for modification to enhance efficacy and selectivity.

Research on various quinoline derivatives has demonstrated that the nature of the substituent at the C-7 position is particularly crucial for activity. For instance, in the context of antiplasmodial 4-aminoquinolines, the presence of a chlorine atom at the C-7 position is considered optimal for activity. pharmacy180.comresearchgate.net Modifications at this position directly influence the pKa of both the quinoline ring nitrogen and the side-chain amino group, which in turn affects the compound's accumulation in the target site. researchgate.net For example, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net

Derivatization at the C-6 position has also been shown to impact biological outcomes. In certain series of quinoline-chalcone derivatives, the introduction of substituents at the C-6 position of the quinoline ring was explored. nih.gov Similarly, in the development of inhibitors for the PI3K/AkT/mTOR pathway, a derivative substituted at the C-6 position with a 2-(methoxy)-3-benzenesulfonamide pyridinyl moiety, known as omipalisib, has shown potent inhibitory effects. nih.gov

The C-8 position is another key site for derivatization. For example, the introduction of a methyl group at the C-8 position in some 4-aminoquinoline (B48711) series has been shown to abolish antimalarial activity. pharmacy180.com Conversely, functionalization at the 8-position to create 8-etheral quinolines has been successfully achieved, accommodating both electron-withdrawing and electron-donating groups. rsc.org

The following table summarizes the observed effects of substitution at different positions on the quinoline ring based on studies of various quinoline analogues.

PositionSubstituent/DerivatizationObserved Effect on ActivityReference Compound Class
C-62-(methoxy)-3-benzenesulfonamide pyridinylPotent inhibition of PI3K/mTORQuinoline PI3K/mTOR inhibitors
C-6MethylHigher activity than methoxy in certain chromone-quinoline hybridsChromone-quinoline derivatives nih.gov
C-7ChloroOptimal for antimalarial activity4-Aminoquinolines pharmacy180.com
C-7Electron-withdrawing groups (e.g., NO2, CF3)Lowers pKa of quinoline nitrogen, affecting drug accumulation4-Aminoquinolines researchgate.net
C-7Electron-donating group (diethylamine)Showed selective AChE inhibition in a coumarin-quinoline seriesCoumarin-quinoline derivatives nih.gov
C-8MethylAbolishes antimalarial activity4-Aminoquinolines pharmacy180.com
C-8Ether linkageTolerates both electron-withdrawing and -donating groups8-Etheral quinolines rsc.org

Exploration of Functional Group Diversity (e.g., Electron-Withdrawing/Donating Groups)

The electronic properties of the functional groups appended to the quinoline scaffold are a determining factor in the biological activity of the resulting analogues. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target.

In several studies on quinoline derivatives, the introduction of EDGs has been associated with an enhancement of biological activity. For instance, in a series of quinoline-chalcone derivatives, compounds bearing EDGs such as methoxy (OCH3) and methyl (CH3) groups on the chalcone (B49325) ring exhibited greater antiproliferative activity than the unsubstituted compound. nih.govresearchgate.net Specifically, the order of inhibitory potency against the MGC-803 cancer cell line was found to be influenced by the nature and position of these groups, with 3,4,5-triOCH3 showing the highest activity. nih.govnih.gov The presence of electron-donating groups can increase the electron density at the coordination site, which may lead to more stable complexes with biological targets. mdpi.com

Conversely, the effect of EWGs can be more varied and context-dependent. In the same quinoline-chalcone series, some EWGs like bromine and chlorine led to decreased activity compared to the most potent EDG-substituted analogues, but still showed better activity than the unsubstituted compound in some cases. nih.gov However, in other instances, the presence of EWGs can be beneficial. For example, the beta-hematin inhibitory activity of 7-substituted quinolines, which is crucial for their antimalarial action, appears to correlate with the electron-withdrawing capacity of the group at the C-7 position. researchgate.net In some catalytic applications, the presence of EWGs like chloro (Cl) can decrease electron density, potentially disfavoring the formation of stable complexes and reducing activity. mdpi.com

The table below provides a summary of how different functional groups have been observed to influence the activity of various quinoline-based compounds.

Functional Group TypeSpecific Group(s)Observed Effect on ActivityCompound Series/Target
Electron-Donating-OCH3, -CH3Enhanced antiproliferative activityQuinoline-chalcone derivatives nih.govresearchgate.net
Electron-Donating-OCH3Increased catalytic activity in catecholase mimicsQuinoline-based copper complexes mdpi.com
Electron-DonatingAmino (NH2)Increased pKa, leading to high pH trapping7-substituted 4-aminoquinolines researchgate.net
Electron-Withdrawing-Br, -ClVariable effects, sometimes enhancing activity over unsubstituted but less than EDGsQuinoline-chalcone derivatives nih.govnih.gov
Electron-Withdrawing-Cl, -CODecreased catalytic activity in catecholase mimicsQuinoline-based copper complexes mdpi.com
Electron-Withdrawing-NO2, -CF3Correlated with β-hematin inhibition; lowered pKa7-substituted 4-aminoquinolines researchgate.net

Computational and Theoretical Studies in 4 Bromomethyl 8 Chloroquinoline Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its receptor.

For quinoline (B57606) derivatives, molecular docking studies are crucial for understanding how they interact with biological targets at the molecular level. nih.govresearchgate.net These studies can reveal key binding modes, such as hydrogen bonds and hydrophobic interactions, which are essential for the molecule's biological activity. nih.gov For instance, in studies of other quinoline compounds as potential enzyme inhibitors, docking simulations have successfully identified critical amino acid residues within the receptor's active site that the quinoline scaffold interacts with. nih.govrsc.org This information is vital for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. The analysis of crystal structures of related compounds, such as isoquinolines, has also provided valuable experimental data on interaction geometries that can inform and validate computational models. nih.gov

Interactive Table: Potential Interaction Modes for 4-Bromomethyl-8-chloroquinoline based on General Quinoline Docking Studies

Interaction TypePotential Involving this compound MoietyInteracting Receptor Residues (Examples)
Hydrogen BondingQuinoline nitrogenLYS 101 nih.gov
Hydrophobic InteractionsQuinoline ring system, bromomethyl groupTRP 229 nih.gov
Halogen Bonding8-chloro substituentElectron-rich amino acids (e.g., Asp, Glu)
Pi-Pi StackingQuinoline aromatic ringAromatic amino acids (e.g., Phe, Tyr, Trp)

Computational screening, often utilizing molecular docking on a large scale, is a powerful strategy for identifying potential biological targets for a given compound. By docking a molecule like this compound against a library of known protein structures, researchers can generate a list of potential receptors. This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing targets for experimental validation. researchgate.net For example, various quinoline derivatives have been screened against targets like HIV reverse transcriptase and telomerase, demonstrating the utility of this method in identifying novel inhibitors. nih.govnih.gov The physicochemical properties of the quinoline nucleus, which can be readily modified, make it a versatile scaffold for designing compounds with specific target affinities. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, offering insights that are often inaccessible through experimental methods alone. escholarship.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.org For quinoline derivatives, DFT calculations are employed to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netrsc.orgnih.gov These calculations are fundamental for understanding a molecule's reactivity. nih.gov

The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species or biological targets. nih.gov DFT studies on various quinoline derivatives have provided valuable insights into their chemical hardness, softness, electronegativity, and chemical potential. rsc.org

Data Table: Representative DFT-Calculated Properties for Quinoline Derivatives (Illustrative)

PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability nih.gov
Molecular Electrostatic Potential (MEP)3D map of electron densityPredicts sites for electrophilic and nucleophilic attack nih.gov

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. researchgate.net By calculating these properties for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound. researchgate.netdergipark.org.tr Time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of molecules. rsc.orgresearchgate.net

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is another area where computational methods are highly valuable. libretexts.org For flexible molecules, identifying the lowest energy conformers is crucial, as these are the most likely to be biologically active. nih.gov Computational methods can map the potential energy surface of a molecule as its rotatable bonds are systematically changed, revealing the most stable conformations. utdallas.edu For this compound, conformational analysis would focus on the rotation around the bond connecting the bromomethyl group to the quinoline ring.

Advanced Computational Modeling Techniques

Beyond molecular docking and DFT, a range of advanced computational techniques are applied to study quinoline derivatives. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight the regions of a molecule where steric, electrostatic, and other fields are correlated with activity. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, offering insights into the stability of the complex and the flexibility of both the ligand and the receptor. nih.govnih.gov These simulations can reveal conformational changes that occur upon binding and can help to refine the understanding of the binding mode predicted by molecular docking. nih.gov

Molecular Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the atomic-scale movements and interactions of this compound, providing critical insights into its conformational flexibility and binding capabilities with biological targets. These simulations model the compound's behavior over time by calculating the forces between atoms and integrating Newton's laws of motion.

Researchers can utilize MD simulations to study the stability of this compound when interacting with a target protein. nih.gov For instance, a simulation could reveal the key amino acid residues that form stable hydrogen bonds or other interactions with the quinoline ring, the chloro group, or the bromomethyl substituent. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Analysis of MD simulation trajectories can provide a wealth of data, including root-mean-square deviation (RMSD) to assess the stability of the compound-protein complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon binding, and the solvent accessible surface area (SASA) to understand changes in the compound's exposure to the solvent. nih.gov Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can also be derived from MD simulations to estimate the affinity of this compound for its target. nih.gov

A hypothetical molecular dynamics simulation of this compound bound to a target protein might yield the following illustrative data:

ParameterValueInterpretation
RMSD of Ligand1.5 ± 0.3 ÅIndicates stable binding of the compound in the active site.
RMSF of Key Residue (e.g., Tyr122)0.8 ÅShows low fluctuation, suggesting a stable interaction with the compound.
Binding Free Energy (MM/PBSA)-45.5 kcal/molSuggests a strong binding affinity for the target protein.
Key Interacting ResiduesHis41, Glu166Highlights specific amino acids crucial for binding. nih.gov

These simulations, while computationally intensive, provide a dynamic picture of molecular recognition that is not attainable through static experimental methods alone.

Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. azoai.com For this compound, these technologies can be applied in several ways to enhance its therapeutic profile.

Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on large datasets of known active molecules to generate novel quinoline derivatives with improved drug-like properties. azoai.com These models can learn the underlying chemical patterns of the quinoline scaffold and propose new modifications to the this compound structure that are likely to have higher potency or better absorption, distribution, metabolism, and excretion (ADME) characteristics.

Furthermore, machine learning algorithms can be employed to build predictive models for various properties of interest. For example, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the biological activity of new derivatives based on their molecular descriptors. researchgate.net Similarly, ML models can predict physicochemical properties, toxicity, and even the optimal conditions for the synthesis of these compounds, thereby reducing the time and cost of experimental work. researchgate.netqu.edu.qa

An illustrative application of a machine learning model in the optimization of quinoline derivatives could involve predicting their inhibitory activity against a specific target. The performance of such a model is typically evaluated using several metrics:

MetricValueDescription
Accuracy0.93The proportion of correctly predicted active and inactive compounds. researchgate.net
Precision0.91The proportion of predicted active compounds that are truly active.
Recall (Sensitivity)0.89The proportion of actual active compounds that are correctly identified.
F1-Score0.90The harmonic mean of precision and recall.

By integrating AI and ML into the research pipeline, scientists can more efficiently navigate the complex landscape of chemical modifications to optimize this compound and its analogs, ultimately accelerating the journey from a promising compound to a potential therapeutic agent. youtube.com

Broader Research Applications and Future Perspectives for 4 Bromomethyl 8 Chloroquinoline

A Versatile Synthetic Intermediate

The reactivity of the bromomethyl group at the 4-position of the quinoline (B57606) ring, combined with the electronic properties conferred by the chlorine atom at the 8-position, makes 4-Bromomethyl-8-chloroquinoline a highly sought-after intermediate in organic synthesis.

Forging Complexity: The Construction of Intricate Organic Molecules and Heterocyclic Systems

The utility of this compound as a precursor for more complex molecules is a central theme in its application. The bromo-methyl group serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and molecular fragments.

For instance, chemists can leverage this reactivity to construct elaborate heterocyclic systems by reacting this compound with various nucleophiles. These reactions can lead to the formation of new rings fused to the quinoline core or the attachment of other heterocyclic moieties, thereby generating novel molecular scaffolds with potentially unique chemical and biological properties. The resulting complex molecules are often evaluated for their potential in various fields, including medicinal chemistry and materials science.

The Power of Fusion: Developing Quinoline-Based Hybrid Compounds

A significant area of research involves the use of this compound to create hybrid molecules. This strategy involves covalently linking the quinoline moiety to another pharmacologically active scaffold, aiming to create a single molecule with multiple modes of action or improved properties.

One notable example is the synthesis of coumarin-quinoline hybrids. researchgate.net By reacting this compound with a suitable coumarin (B35378) derivative, researchers can generate hybrid compounds that are then evaluated for their biological activities, such as the inhibition of cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.net Similarly, the combination of the quinoline structure with other privileged scaffolds like indole (B1671886) has been explored. mdpi.com These hybrid compounds often exhibit synergistic effects, where the combined molecule is more potent or has a better therapeutic profile than the individual components. The development of these hybrid molecules underscores the importance of this compound as a key building block in the quest for new and effective therapeutic agents.

Advancing Lead Compound Development in Therapeutic Areas

The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Consequently, derivatives of this compound are frequently synthesized and screened for their potential as lead compounds in various therapeutic areas.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of modifying the lead compound to improve its efficacy, selectivity, or pharmacokinetic parameters is known as lead optimization.

The versatility of this compound allows for the rapid generation of a library of diverse derivatives. By systematically modifying the substituents on the quinoline ring or by introducing different functional groups via the bromomethyl handle, medicinal chemists can explore the structure-activity relationships (SAR) of these compounds. This systematic approach is crucial for identifying promising lead candidates for further development. For example, novel quinoline derivatives can be tested for their ability to inhibit specific enzymes, disrupt protein-protein interactions, or modulate the activity of cellular receptors.

Unraveling the Comprehensive Mechanistic Understanding of Biological Action

While the synthesis and screening of novel compounds are essential first steps, a deeper understanding of how these molecules exert their biological effects is crucial for their successful development into therapeutic agents. For derivatives of this compound that show promising biological activity, elucidating their mechanism of action becomes a primary research focus.

This involves a variety of experimental and computational techniques. Cellular and biochemical assays can help identify the specific molecular targets of the compound. For instance, researchers might investigate whether a compound inhibits a particular enzyme, binds to a specific receptor, or disrupts a key signaling pathway. nih.gov

Molecular docking studies, a computational method, can predict the binding mode of a compound to its target protein, providing insights into the key interactions that are responsible for its activity. researchgate.net This information is invaluable for understanding the SAR and for guiding the design of more potent and selective analogs. Furthermore, techniques like gene expression profiling can provide a broader view of the cellular response to the compound, revealing downstream effects and potential off-target activities. nih.gov

Prospective Directions in Rational Drug Design and Discovery

The future of drug discovery lies in the realm of rational drug design, a process that relies on a deep understanding of the molecular basis of disease and the specific interactions between drugs and their targets. nih.gov this compound is poised to play a significant role in this evolving paradigm.

The knowledge gained from SAR studies and mechanistic investigations of its derivatives provides a solid foundation for the rational design of new and improved therapeutic agents. By combining this experimental data with computational modeling and structural biology techniques, researchers can design molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

For example, if a particular derivative of this compound is found to inhibit a key enzyme, its binding mode can be determined using X-ray crystallography or NMR spectroscopy. This structural information can then be used to design new analogs that make more favorable interactions with the enzyme's active site, leading to improved inhibitory activity. This iterative process of design, synthesis, and testing is the hallmark of modern rational drug design.

The continued exploration of this compound and its derivatives, coupled with advancements in computational chemistry and biological screening technologies, holds great promise for the discovery of novel therapeutics to address a wide range of unmet medical needs.

Q & A

Q. What are the optimal synthetic routes for 4-Bromomethyl-8-chloroquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves halogenation and alkylation steps. A common approach is the bromination of 8-chloroquinoline derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce bromomethyl groups to the quinoline core . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 2–5 mol% Pd), and temperature significantly affect yield. For instance, anhydrous conditions reduce side reactions like hydrolysis of the bromomethyl group. Purification via column chromatography (silica gel, hexane/EtOAC) is critical to isolate the compound with >95% purity .

Q. How can researchers characterize the structure and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and chloro substituent positions. For example, the methylene protons in -CH₂Br appear as a triplet at δ 4.2–4.5 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 260.9 for C₁₀H₈BrClN) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as seen in related bromoquinoline derivatives .
  • HPLC : Quantifies purity using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .
  • Waste Disposal : Halogenated waste must be stored separately and incinerated to avoid environmental contamination .

Advanced Research Questions

Q. How can this compound serve as a precursor for targeted drug discovery?

The bromomethyl group is a reactive site for nucleophilic substitution, enabling:

  • Medicinal Chemistry : Coupling with amines or thiols to generate quinoline-based kinase inhibitors or antimicrobial agents. For example, reductive amination with aryl amines produces derivatives with enhanced binding to bacterial topoisomerases .
  • Biological Probes : Functionalization with fluorescent tags (e.g., dansyl chloride) for tracking protein interactions via fluorescence resonance energy transfer (FRET) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Purity Variability : Impurities from incomplete bromination can skew results. Use HPLC-MS to verify batch consistency .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect compound solubility and activity. Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways, guiding structural modifications (e.g., replacing -CH₂Br with CF₃ groups) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Exothermic Reactions : Bromination at scale risks thermal runaway. Use jacketed reactors with temperature-controlled cooling .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. NBS) to minimize di-brominated byproducts.
  • Cost Efficiency : Transition from Pd catalysts to cheaper Ni-based systems for cross-coupling, though with reduced yield (60–70% vs. 85–90%) .

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